Cas no 2679824-01-0 (rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate)

rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- 2679824-01-0
- EN300-28281585
- rac-benzyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate
- rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate
-
- Inchi: 1S/C15H21NO3/c17-14-8-4-7-13(9-14)10-16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14+/m0/s1
- InChI Key: KEEKNLSMOQQVCC-UONOGXRCSA-N
- SMILES: O[C@@H]1CCC[C@H](CNC(=O)OCC2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 263.15214353g/mol
- Monoisotopic Mass: 263.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 2.3
rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28281585-10g |
rac-benzyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate |
2679824-01-0 | 10g |
$3622.0 | 2023-09-09 | ||
Enamine | EN300-28281585-2.5g |
rac-benzyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate |
2679824-01-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-28281585-0.1g |
rac-benzyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate |
2679824-01-0 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-28281585-0.5g |
rac-benzyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate |
2679824-01-0 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-28281585-1.0g |
rac-benzyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate |
2679824-01-0 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-28281585-0.25g |
rac-benzyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate |
2679824-01-0 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-28281585-10.0g |
rac-benzyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate |
2679824-01-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-28281585-0.05g |
rac-benzyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate |
2679824-01-0 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-28281585-5g |
rac-benzyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate |
2679824-01-0 | 5g |
$2443.0 | 2023-09-09 | ||
Enamine | EN300-28281585-5.0g |
rac-benzyl N-{[(1R,3S)-3-hydroxycyclohexyl]methyl}carbamate |
2679824-01-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 |
rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate Related Literature
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Additional information on rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate
Introduction to rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate (CAS No. 2679824-01-0)
rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate (CAS No. 2679824-01-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its racemic mixture of enantiomers, which can influence its biological activity and pharmacological profile.
The chemical structure of rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate consists of a benzyl carbamate moiety attached to a chiral cyclohexylmethyl group. The presence of the hydroxyl group on the cyclohexane ring adds to the compound's complexity and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Recent studies have highlighted the importance of chiral compounds in drug development. The enantiomers of rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate can exhibit different biological activities, which can be crucial for optimizing the therapeutic efficacy and reducing side effects. For instance, one enantiomer may have higher affinity for a specific receptor or enzyme, while the other may have lower toxicity or better pharmacokinetic properties.
In the context of medicinal chemistry, rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate has been explored as a potential lead compound for the development of new drugs targeting neurological disorders. Its ability to modulate specific receptors in the central nervous system (CNS) has been investigated in preclinical studies. These studies have shown promising results in terms of improving cognitive function and reducing symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthesis of rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate typically involves several steps, including the protection and deprotection of functional groups to ensure the integrity of the chiral centers. Advanced synthetic methods, such as asymmetric catalysis and chiral resolution techniques, are often employed to achieve high enantiomeric purity. This is essential for ensuring that the final product meets the stringent quality standards required for pharmaceutical applications.
Clinical trials involving compounds derived from rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate are currently underway to evaluate their safety and efficacy in human subjects. Preliminary data from these trials have shown that these compounds are well-tolerated and exhibit favorable pharmacokinetic profiles. However, further research is needed to fully understand their mechanisms of action and potential long-term effects.
In addition to its potential therapeutic applications, rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate has also been studied for its use as a research tool in chemical biology. Its ability to selectively interact with specific protein targets makes it a valuable probe for investigating cellular processes and signaling pathways. This has led to new insights into disease mechanisms and potential targets for drug discovery.
The future prospects for rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate are promising. Ongoing research is focused on optimizing its chemical structure to enhance its biological activity and reduce potential side effects. Collaborative efforts between chemists, biologists, and clinicians are essential for advancing this compound from the laboratory bench to clinical practice.
In conclusion, rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate (CAS No. 2679824-01-0) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important molecule for further investigation and development.
2679824-01-0 (rac-benzyl N-{(1R,3S)-3-hydroxycyclohexylmethyl}carbamate) Related Products
- 1055300-46-3((E)-N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylmethanimidamide)
- 2138515-53-2(N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}butanamide)
- 1119211-84-5(1-(2-chloropyridin-3-yl)sulfonyl-N-[2-(4-fluorophenyl)ethyl]piperidine-4-carboxamide)
- 140480-94-0(1-(3-bromophenyl)methyl-2,5-dihydro-1H-pyrrole-2,5-dione)
- 476620-20-9(4,4,5,5-Tetramethyl-2-(4-methylthiophen-3-yl)-1,3,2-dioxaborolane)
- 899988-40-0(N-tert-butyl-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido2,3-dpyrimidin-5-yl}sulfanyl)acetamide)
- 1261990-24-2(4-Nitro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid)
- 1803899-00-4(2-(6-Cyano-1H-benzo[d]imidazol-4-yl)-2-hydroxyacetic acid)
- 2694732-39-1(Tert-butyl 2-(3-bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetate)
- 2549024-35-1(3-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]pyrazine-2-carbonitrile)




